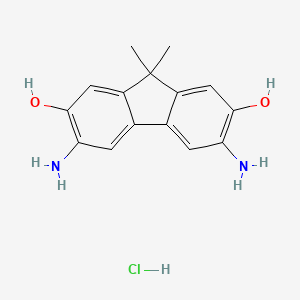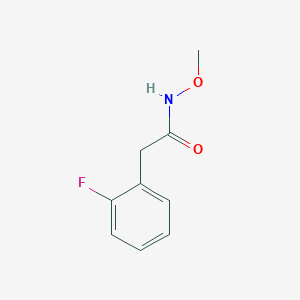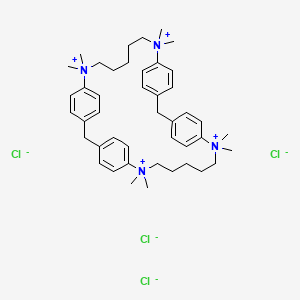
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride is a chemical compound with the molecular formula C15H17ClN2O2 and a molecular weight of 292.76 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino and hydroxyl groups on the fluorene core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,9-dimethylfluorene.
Amination: The introduction of amino groups at the 3 and 6 positions of the fluorene core is achieved through amination reactions. This can be done using reagents like ammonia or amines under specific conditions.
Hydroxylation: The hydroxyl groups at the 2 and 7 positions are introduced through hydroxylation reactions. This step may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.
相似化合物的比较
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride can be compared with other similar compounds, such as:
9,9’-Spirobi[9H-fluorene]-3,6-diol, 2,7-diamino-: This compound has a similar fluorene core but with different substitution patterns.
2,7-Dimethyl-decahydro-fluorene-4a,4b-diol: Another fluorene derivative with different functional groups.
9H-Fluoren-9-one, 2,7-diamino-3,6-dimethyl-: A related compound with a ketone group instead of hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H17ClN2O2 |
|---|---|
分子量 |
292.76 g/mol |
IUPAC 名称 |
3,6-diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-15(2)9-5-13(18)11(16)3-7(9)8-4-12(17)14(19)6-10(8)15;/h3-6,18-19H,16-17H2,1-2H3;1H |
InChI 键 |
KFRNCWPHWGATOR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)N)N)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












